N-[4-bromo-2-(2-chlorobenzoyl)phenyl]-4-chlorobenzamide
CAS No.: 329787-19-1
Cat. No.: VC4202632
Molecular Formula: C20H12BrCl2NO2
Molecular Weight: 449.13
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 329787-19-1 |
|---|---|
| Molecular Formula | C20H12BrCl2NO2 |
| Molecular Weight | 449.13 |
| IUPAC Name | N-[4-bromo-2-(2-chlorobenzoyl)phenyl]-4-chlorobenzamide |
| Standard InChI | InChI=1S/C20H12BrCl2NO2/c21-13-7-10-18(24-20(26)12-5-8-14(22)9-6-12)16(11-13)19(25)15-3-1-2-4-17(15)23/h1-11H,(H,24,26) |
| Standard InChI Key | VORFTXUNXYVJSJ-UHFFFAOYSA-N |
| SMILES | C1=CC=C(C(=C1)C(=O)C2=C(C=CC(=C2)Br)NC(=O)C3=CC=C(C=C3)Cl)Cl |
Introduction
N-[4-bromo-2-(2-chlorobenzoyl)phenyl]-4-chlorobenzamide is a synthetic organic compound characterized by its complex structure and potential biological activities. This compound belongs to a class of benzamides, which are known for their diverse applications in pharmaceutical and chemical research. The presence of bromine and chlorine atoms, along with the benzoyl group, imparts unique chemical and biological properties to this compound.
Synthesis
The synthesis of N-[4-bromo-2-(2-chlorobenzoyl)phenyl]-4-chlorobenzamide typically involves the reaction of 2-chlorobenzoyl chloride with 4-bromoaniline in an organic solvent. A base such as triethylamine is often used to facilitate the formation of the amide bond. Purification methods may include recrystallization or column chromatography to achieve high purity.
Biological Activities
While specific biological activities of N-[4-bromo-2-(2-chlorobenzoyl)phenyl]-4-chlorobenzamide have not been extensively documented, compounds with similar structures often exhibit antimicrobial, anti-inflammatory, and anticancer properties. The presence of halogen atoms and the benzoyl group may enhance interactions with biological targets, such as enzymes or receptors, thereby modulating their activity.
Comparative Analysis with Similar Compounds
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| N-[4-chloro-2-(2-chlorobenzoyl)phenyl]benzamide | Chlorine instead of bromine | Antimicrobial, anti-inflammatory |
| N-[5-bromo-2-(2-chlorobenzoyl)phenyl]-4-phenoxybenzamide | Phenoxy group instead of chlorobenzamide | Potential antimicrobial, anti-inflammatory, anticancer |
| N-[4-bromo-2-(2-chlorobenzoyl)phenyl]-2-chloroacetamide | Acetamide instead of benzamide | Potential anti-inflammatory effects |
This table highlights how variations in substituents can influence biological activity, making N-[4-bromo-2-(2-chlorobenzoyl)phenyl]-4-chlorobenzamide unique in its class.
Potential Applications
Given its structural complexity and potential biological activities, N-[4-bromo-2-(2-chlorobenzoyl)phenyl]-4-chlorobenzamide may be valuable in pharmaceutical research, particularly in the development of antimicrobial, anti-inflammatory, and anticancer agents. Further studies are needed to fully explore its therapeutic potential.
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